molecular formula C9H8N4O2 B11897083 2-Hydrazinyl-3-nitroquinoline CAS No. 23589-58-4

2-Hydrazinyl-3-nitroquinoline

Cat. No.: B11897083
CAS No.: 23589-58-4
M. Wt: 204.19 g/mol
InChI Key: DERASAFMHXNKGC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-nitroquinoline (CAS: 23589-58-4) is a quinoline derivative with a hydrazinyl group at position 2 and a nitro group at position 2. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.19 g/mol . Predicted physicochemical properties include a density of 1.54 g/cm³, a boiling point of 364.2°C, and a pKa of 1.98, indicating moderate acidity due to the electron-withdrawing nitro group . The compound is of interest in medicinal and synthetic chemistry due to its reactive hydrazinyl moiety, which facilitates the formation of hydrazones and other derivatives.

Properties

CAS No.

23589-58-4

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(3-nitroquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8N4O2/c10-12-9-8(13(14)15)5-6-3-1-2-4-7(6)11-9/h1-5H,10H2,(H,11,12)

InChI Key

DERASAFMHXNKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)NN)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

2-Hydrazinyl-3-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in DNA replication or protein synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key differences between 2-Hydrazinyl-3-nitroquinoline and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
This compound Quinoline 2-hydrazinyl, 3-nitro C₉H₈N₄O₂ 204.19 1.54 (Predicted) 364.2 (Predicted) 1.98
2-Hydrazinyl-3-methyl-6-nitroquinoxaline Quinoxaline 2-hydrazinyl, 3-methyl, 6-nitro C₁₀H₁₀N₄O₂ 218.21 N/A N/A N/A
2-Hydrazinyl-3-methylquinoline Quinoline 2-hydrazinyl, 3-methyl C₁₀H₁₀N₄ 186.22 N/A N/A N/A

Key Observations :

  • Core Structure: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms) alters electronic properties and aromatic stability. Quinoxaline derivatives often exhibit enhanced π-π stacking interactions .
  • Substituent Effects: The nitro group in this compound is strongly electron-withdrawing, lowering pKa compared to methyl-substituted analogs (e.g., 2-Hydrazinyl-3-methylquinoline), where the electron-donating methyl group increases basicity .
  • Synthesis: 2-Hydrazinyl-3-methyl-6-nitroquinoxaline is synthesized via reflux of 3-methyl-6-nitroquinoxaline-2-one with hydrazine dihydrate, followed by reactions with acetophenones to form hydrazones . Similar methods may apply to this compound, though nitro positioning (3 vs. 6) could influence regioselectivity.

Reactivity and Functionalization

  • Hydrazone Formation: Both this compound and its quinoxaline analog react with ketones (e.g., acetophenones) to form hydrazones, a reaction critical for developing bioactive molecules .
  • Nitro Group Reactivity: The nitro group at position 3 in quinoline derivatives can be reduced to amines or participate in nucleophilic aromatic substitution, offering pathways for further functionalization .

Biological Activity

2-Hydrazinyl-3-nitroquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C9_9H8_8N4_4O2_2. Its structure features a hydrazine group and a nitro substituent on a quinoline ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its efficacy against neuroblastoma cells, where it induced differentiation and inhibited cell proliferation. The compound's mechanism of action involves the induction of apoptosis and modulation of signaling pathways associated with cancer cell survival.

Case Study: Neuroblastoma

In vitro studies using neuroblastoma BE(2)-C cells revealed that treatment with this compound led to significant neurite outgrowth, indicating differentiation. The effective concentration for inducing neurite outgrowth was determined to be 25 µM, showcasing its potential as a differentiation agent for neuroblastoma therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones measured in disc diffusion assays indicated that this compound could compete favorably with standard antibiotics.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527
Escherichia coli2022

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to oxidative stress within microbial cells, resulting in cell death. Additionally, the compound's ability to inhibit specific enzymes involved in bacterial metabolism further contributes to its antimicrobial effects.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of nitroalkanes with hydrazines under acidic conditions. Variations in synthesis have led to the development of derivatives that may enhance biological activity or reduce toxicity.

Table 2: Synthesis Overview

MethodologyYield (%)Notes
Refluxing with hydrazine65–90Requires acidic conditions
Direct condensation with carboxylic acidVariableHarsh conditions needed

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